molecular formula C21H27ClO3 B10859759 Cismadinone CAS No. 54063-31-9

Cismadinone

Cat. No.: B10859759
CAS No.: 54063-31-9
M. Wt: 362.9 g/mol
InChI Key: RNSISAJHBSCDGC-SCUQKFFVSA-N
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Preparation Methods

Chemical Reactions Analysis

Cismadinone undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl group, converting it into a ketone.

    Reduction: The double bonds in the structure can be reduced to single bonds.

    Substitution: The chlorine atom at the 6α position can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Cismadinone exerts its effects by binding to progesterone receptors, mimicking the action of natural progesterone. This binding leads to the activation of specific gene transcription pathways involved in reproductive processes. The molecular targets include the progesterone receptor, and the pathways involved are those regulating reproductive tissue development and function .

Comparison with Similar Compounds

Cismadinone is closely related to other 17α-hydroxyprogesterone derivatives, such as:

Compared to these compounds, this compound’s unique feature is the presence of a chlorine atom at the 6α position, which influences its binding affinity and activity at the progesterone receptor . This structural difference highlights its uniqueness among similar steroidal progestins.

Properties

CAS No.

54063-31-9

Molecular Formula

C21H27ClO3

Molecular Weight

362.9 g/mol

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,25H,5-6,8-9,11H2,1-3H3/t14-,15+,16+,18+,19-,20+,21+/m1/s1

InChI Key

RNSISAJHBSCDGC-SCUQKFFVSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)Cl)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)O

Origin of Product

United States

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